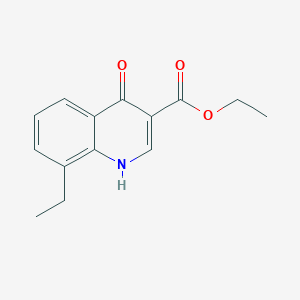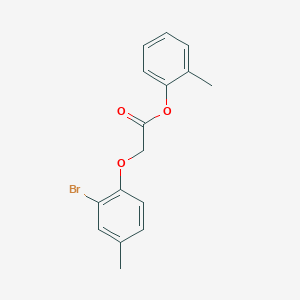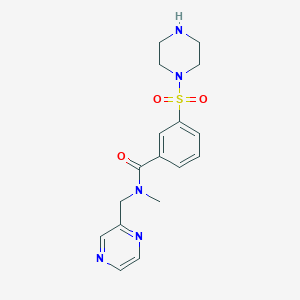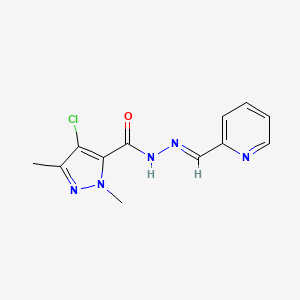![molecular formula C16H13ClF3NO B5596387 N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide is an organic compound that features a benzamide core with a 4-chlorophenyl ethyl group and a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenylethylamine and 4-(trifluoromethyl)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-chlorophenylethylamine and the carboxylic acid group of 4-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)benzamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c17-14-7-1-11(2-8-14)9-10-21-15(22)12-3-5-13(6-4-12)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDWVUPWQYMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B5596353.png)


![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5596383.png)
